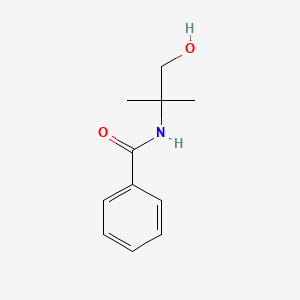

N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,8-13)12-10(14)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSOUTBWLVEYRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19312-05-1 | |

| Record name | N-(1,1-DIMETHYL-2-HYDROXYETHYL)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N 1 Hydroxy 2 Methylpropan 2 Yl Benzamide and Its Analogues

Direct Synthesis Strategies for N-(1-hydroxy-2-methylpropan-2-yl)benzamide

The primary approach to synthesizing the title compound involves the formation of an amide linkage between a benzoic acid moiety and 2-amino-2-methyl-1-propanol (B13486).

A common and efficient method for preparing N-(1-hydroxy-2-methylpropan-2-yl)benzamide is the reaction of an activated benzoic acid derivative with 2-amino-2-methyl-1-propanol. The most frequently used activated derivative is benzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, proceeds readily due to the high electrophilicity of the acyl chloride's carbonyl carbon.

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct that is formed. The base prevents the protonation of the amine reactant, ensuring it remains a potent nucleophile.

Table 1: Synthesis via Acyl Chloride

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

|---|

Other activating agents can be used to convert benzoic acid into a more reactive species in situ. These include reagents like thionyl chloride (SOCl₂) to form the acyl chloride, or coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) which facilitate amide bond formation directly from the carboxylic acid.

The key to the synthesis of N-(1-hydroxy-2-methylpropan-2-yl)benzamide is the nucleophilic character of 2-amino-2-methyl-1-propanol. The lone pair of electrons on the nitrogen atom of the primary amine group initiates the attack on the electrophilic carbonyl carbon of the benzoyl derivative.

The general mechanism involves two main stages:

Nucleophilic Addition: The amine's nitrogen atom attacks the carbonyl carbon of the activated benzoic acid derivative (e.g., benzoyl chloride), breaking the C=O pi bond and forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group (e.g., a chloride ion). A final deprotonation step, often assisted by a base, yields the stable amide product.

This pathway is highly effective, leading to good yields of the desired N-substituted benzamide (B126). The presence of the hydroxyl group in 2-amino-2-methyl-1-propanol does not typically interfere with the N-acylation under standard conditions.

Synthesis of Structural Analogues and Derivatives of N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Creating analogues of the title compound allows for the systematic study of structure-activity relationships. This is achieved by modifying either the benzoyl or the amino alcohol portion of the molecule through various synthetic strategies.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for modifying aromatic rings with high precision. In benzamide derivatives, the amide group can act as a directing group, guiding a metal catalyst to a specific C-H bond, typically at the ortho-position of the benzene (B151609) ring. nih.gov For N-(1-hydroxy-2-methylpropan-2-yl)benzamide, the amide nitrogen and the hydroxyl oxygen can form a stable five-membered chelate with a metal center, further enhancing its directing ability.

Rhodium(III) and Palladium(II) catalysts are commonly employed for these transformations. nih.govmdpi.com This strategy allows for the direct introduction of various functional groups (e.g., aryl, alkyl, alkenyl) onto the benzoyl ring, bypassing the need for pre-functionalized aromatic starting materials. researchgate.netresearchgate.net

Table 2: Examples of Directed C-H Functionalization

| Catalyst System | Coupling Partner | Functionalization Type |

|---|---|---|

| [RhCp*Cl₂]₂ / AgSbF₆ | Alkenes, Alkynes | Alkenylation, Alkynylation nih.gov |

| Pd(OAc)₂ / Ligand | Aryl Halides | Arylation researchgate.net |

This methodology provides a highly efficient and atom-economical route to a diverse range of ortho-substituted benzamide analogues.

Structural analogues can also be synthesized by modifying the existing functional groups within N-(1-hydroxy-2-methylpropan-2-yl)benzamide. The two primary sites for such modifications are the primary hydroxyl group and the aromatic ring.

Reactions of the Hydroxyl Group: The primary alcohol can be oxidized under controlled conditions using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane to yield the corresponding aldehyde. More vigorous oxidation could lead to a carboxylic acid. The hydroxyl group can also be converted into a better leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions, allowing the introduction of halides, azides, or other functional groups. ub.edu Esterification with various acyl chlorides or anhydrides is another route to produce derivatives. nih.gov

Reactions of the Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions such as nitration or halogenation. The amide group is an ortho-, para-director, meaning these reactions will primarily yield substitution at the positions ortho and para to the amide linkage. Reaction conditions must be carefully controlled to avoid side reactions.

Organoselenium compounds are of significant interest in synthetic and medicinal chemistry. bohrium.com Benzamide derivatives can be converted into their selenium analogues, known as selenoamides. A highly effective method for this transformation involves the use of Woollins' reagent (2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide), or selenium-specific variants like 2,4-Bis(phenyl)-1,3-diselenadiphosphetane-2,4-diselenide. nih.gov

This reaction chemoselectively converts the carbonyl oxygen of the amide into a selenium atom (C=O → C=Se). The process typically involves refluxing the parent benzamide with an equivalent of the reagent in a dry solvent like toluene. nih.gov This provides a direct route to N-aryl-N-(alkylethyl)benzoselenoamides from their corresponding benzamide precursors. nih.gov

Mechanistic Investigations of Synthetic Pathways and Related Chemical Reactions

Detailed Reaction Mechanism Studies of Amide Formation

The formation of an amide bond is a fundamental reaction in organic chemistry. The direct amide formation between a carboxylic acid and an amine is of particular interest. Mechanistic studies have explored the uncatalyzed version of this reaction. dur.ac.uk

Investigations combining calorimetric studies, 1H NMR, and DFT computational studies have shed light on the reaction mechanism. dur.ac.uk It has been proposed that a neutral intermediate pathway, which involves the dimerization of the carboxylic acid through mutual hydrogen bonding, is a viable route for the direct amide formation to occur. dur.ac.ukresearchgate.net This mechanism is supported by kinetic modeling under various reaction conditions. researchgate.net While a zwitterionic intermediate pathway was considered, it was largely dismissed based on calculated energies in toluene. researchgate.net

The role of ammonium (B1175870) salt formation in the reaction is a subject of debate. Some researchers consider it an intermediate, while others view it as a side reaction. researchgate.net The formation of the ammonium salt is an exothermic process. researchgate.net

Electrochemical methods also offer a pathway for amide synthesis. For example, the oxidation of iodide can initiate a reaction cascade involving a methyl ketone substrate and an amine to produce an α-ketoamide. rsc.org Another electrochemical approach involves the cathodic reduction and deprotonation of an amine, which then reacts with an anhydride (B1165640) to form the amide. rsc.org

Table 2: Key Mechanistic Aspects of Amide Formation

| Mechanistic Feature | Description | Supporting Evidence | Reference |

| Neutral Intermediate Pathway | Involves carboxylic acid dimerization via mutual hydrogen bonding. | DFT computational studies, kinetic modeling | dur.ac.ukresearchgate.net |

| Zwitterionic Intermediates | Considered but largely eliminated based on calculated energies. | Calculated energies in toluene | researchgate.net |

| Ammonium Salt Formation | Debated as either a reaction intermediate or a side reaction. Exothermic process. | Literature debate | researchgate.net |

| Electrochemical Synthesis | Can proceed via oxidation of iodide or cathodic reduction of an amine. | Experimental electrochemical studies | rsc.org |

Insights into Wittig Rearrangements Involving Hydroxy-Amide Intermediates

The Wittig reaction is a powerful tool for alkene synthesis from aldehydes or ketones and a phosphonium (B103445) ylide. wikipedia.org While the classical Wittig reaction is well-established, related rearrangements, such as the dur.ac.ukresearchgate.net-Wittig and nih.govdur.ac.uk-Wittig rearrangements, offer alternative synthetic pathways.

The dur.ac.ukresearchgate.net-Wittig Rearrangement is a base-promoted reaction of ethers that yields secondary or tertiary alcohols. organic-chemistry.org Mechanistic studies indicate that this rearrangement proceeds through a radical dissociation-recombination mechanism. organic-chemistry.org A lithiated intermediate forms a ketyl radical and a carbon radical, which then recombine within the solvent cage. organic-chemistry.org Despite its radical nature, the reaction can proceed with a significant degree of stereochemical integrity. organic-chemistry.org For substrates that can undergo both, the dur.ac.ukresearchgate.net-rearrangement often competes with the nih.govdur.ac.uk-rearrangement and can be a source of side products, particularly at higher temperatures. organic-chemistry.org

The nih.govdur.ac.uk-Wittig Rearrangement is a nih.govdur.ac.uk-sigmatropic reaction that transforms deprotonated allyl ethers into homoallylic alcohols. organic-chemistry.org This concerted thermal isomerization proceeds through a six-electron, five-membered cyclic transition state. organic-chemistry.org The reaction rate is influenced by the stability of the carbanion; less stable carbanions tend to rearrange more quickly. organic-chemistry.org To minimize the competing dur.ac.ukresearchgate.net-rearrangement, the nih.govdur.ac.uk-Wittig rearrangement is typically conducted at low temperatures. organic-chemistry.org

While the direct involvement of hydroxy-amide intermediates in Wittig rearrangements is not extensively detailed in the provided context, the functional groups present in N-(1-hydroxy-2-methylpropan-2-yl)benzamide (hydroxyl and amide) are generally tolerated in Wittig reactions. wikipedia.org

Chemoselective Reduction Mechanisms in Benzamide Derivatives

The reduction of amides is a crucial transformation that can lead to various products, including amines, imines, aldehydes, and alcohols. researchgate.net Achieving chemoselectivity in the reduction of benzamide derivatives is a significant synthetic challenge due to the high stability of the amide bond. researchgate.net

Traditional methods often rely on stoichiometric amounts of powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diboranes, which can lack selectivity towards other functional groups. researchgate.net

More recent developments have focused on catalytic systems that offer greater chemoselectivity. For instance, a series of N-aryl-N-(2-oxo-2-arylethyl) benzamides have been chemoselectively reduced using Woollins' reagent, which also facilitates selenation, yielding N-aryl-N-(arylenethyl) benzoselenoamides. nih.govelsevierpure.com

The reduction of secondary amides to amines can be achieved using a two-reagent system of triflic anhydride (Tf₂O) for amide activation, followed by reduction with sodium borohydride (B1222165) (NaBH₄). This method is notable for its mild reaction conditions and good functional group tolerance. rsc.org

For the reduction of cyclic sulfonamides, a combination of magnesium and methanol (B129727) (Mg-MeOH) has been shown to be effective. acs.org This method provides a complementary approach to the reductive cleavage of the sulfonyl group. acs.org

Role of Hydroxypropanamide Structures in Maillard Reaction Mechanisms

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino compounds (like amino acids, peptides, and proteins) and reducing sugars. mdpi.com This reaction is fundamental in food chemistry, contributing to the color, flavor, and aroma of cooked foods. mdpi.comnih.gov

The initial step of the Maillard reaction involves the condensation of a carbonyl group from a reducing sugar with an amino group to form an N-substituted glycosylamine. futurelearn.com This is followed by an Amadori rearrangement to form a ketosamine. futurelearn.com

The Amadori compound can then undergo a series of further reactions, including the formation of hydroxypropanone. futurelearn.com The degradation products of β-hydroxyamino acids, such as serine and threonine, can lead to the formation of 2-ketoacids and 2-amino alcohols. The interaction between these products can form an Amadori product, indicating an alternative route for the initiation of the Maillard reaction. researchgate.net

While the specific role of N-(1-hydroxy-2-methylpropan-2-yl)benzamide in the Maillard reaction is not explicitly detailed, structures containing both hydroxyl and amide functionalities are central to the intermediates and products formed. The amino acid residues in proteins provide the necessary amino groups, and the subsequent reaction products often contain hydroxyl groups derived from the initial sugar. mdpi.com The complexity of the Maillard reaction means that a wide variety of structures are formed, and the presence of a hydroxypropanamide moiety would likely influence the reaction pathways and the final product distribution. nih.gov

Advanced Spectroscopic and Structural Characterization of N 1 Hydroxy 2 Methylpropan 2 Yl Benzamide

Mass Spectrometry (MS) for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For N-(1-hydroxy-2-methylpropan-2-yl)benzamide (C₁₁H₁₅NO₂), the expected exact mass is 193.1103 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm this elemental composition, thereby verifying the molecular formula.

The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecule ([M+H]⁺) at m/z 194.1176.

The fragmentation pattern in mass spectrometry provides valuable structural information. Key predicted fragmentation pathways for N-(1-hydroxy-2-methylpropan-2-yl)benzamide include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines and their derivatives. This would result in the formation of a stable, resonance-stabilized nitrogen-containing cation.

Amide bond cleavage: Scission of the amide bond can lead to the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105, which is a very common and often abundant fragment in the mass spectra of benzamides. researchgate.netnih.gov This cation can further lose carbon monoxide to produce the phenyl cation (C₆H₅⁺) at m/z 77. researchgate.net

Loss of water: The presence of a hydroxyl group allows for the elimination of a water molecule (18 Da), leading to a fragment ion at [M-18]⁺.

Table 3: Predicted Key Mass Spectrometry Fragments for N-(1-hydroxy-2-methylpropan-2-yl)benzamide

| m/z | Identity |

|---|---|

| 194 | [M+H]⁺ |

| 193 | [M]⁺ |

| 175 | [M-H₂O]⁺ |

| 105 | [C₆H₅CO]⁺ |

X-ray Crystallography for Solid-State Structure Determination

To date, the single-crystal X-ray structure of N-(1-hydroxy-2-methylpropan-2-yl)benzamide has not been reported in the crystallographic literature. However, analysis of crystal structures of related benzamide (B126) derivatives allows for a hypothetical model of its solid-state conformation to be proposed. nih.govacs.orgresearchgate.net

It is anticipated that the molecule would exhibit intermolecular hydrogen bonding. The amide N-H group and the hydroxyl O-H group can act as hydrogen bond donors, while the amide carbonyl oxygen and the hydroxyl oxygen can act as hydrogen bond acceptors. This would likely lead to the formation of an extensive hydrogen-bonding network in the crystal lattice, influencing the molecular packing.

The conformation around the amide bond is expected to be predominantly trans, as is typical for secondary amides, to minimize steric hindrance. The dihedral angle between the plane of the phenyl ring and the amide plane would be a key conformational parameter, influenced by the steric bulk of the N-substituent and the packing forces in the crystal.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of N-(1-hydroxy-2-methylpropan-2-yl)benzamide is expected to display characteristic absorption bands for the amide and hydroxyl functionalities, as well as the aromatic ring.

Key expected vibrational frequencies include:

A broad band in the region of 3500-3200 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding. quimicaorganica.orgspectroscopyonline.comorgchemboulder.com

A sharp to moderately broad band around 3300 cm⁻¹ for the N-H stretching vibration of the secondary amide. researchgate.net

A strong, sharp absorption band around 1630-1650 cm⁻¹, known as the Amide I band, which is primarily due to the C=O stretching vibration.

An absorption band in the region of 1530-1550 cm⁻¹, the Amide II band, arising from a combination of N-H bending and C-N stretching vibrations.

Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.

Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

A strong C-O stretching vibration for the tertiary alcohol is expected around 1150-1200 cm⁻¹. quimicaorganica.orgspectroscopyonline.com

Table 4: Predicted IR Absorption Bands for N-(1-hydroxy-2-methylpropan-2-yl)benzamide

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3500-3200 | Strong, Broad |

| Amide | N-H stretch | ~ 3300 | Medium |

| Aromatic | C-H stretch | > 3000 | Weak |

| Amide | C=O stretch (Amide I) | 1630-1650 | Strong |

| Aromatic | C=C stretch | 1600-1450 | Medium-Weak |

| Amide | N-H bend (Amide II) | 1530-1550 | Medium |

Computational and Theoretical Chemistry Studies of N 1 Hydroxy 2 Methylpropan 2 Yl Benzamide

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective in predicting the molecular properties and reactivity of organic compounds like N-(1-hydroxy-2-methylpropan-2-yl)benzamide. DFT calculations can determine the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

One of the key applications of DFT is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for assessing the chemical reactivity and stability of a molecule. sci-hub.seresearchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

For N-(1-hydroxy-2-methylpropan-2-yl)benzamide, DFT calculations would likely reveal that the electron density in the HOMO is concentrated on the benzamide (B126) moiety, particularly the benzene (B151609) ring and the amide group, which are electron-rich. sci-hub.se Conversely, the LUMO is expected to be distributed across the entire benzamide group, indicating the regions susceptible to nucleophilic attack. sci-hub.se

The electronic properties of a molecule can be further elucidated through the calculation of various reactivity descriptors. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity and are derived from the HOMO and LUMO energies.

Below is an interactive data table showcasing hypothetical DFT-calculated electronic properties for N-(1-hydroxy-2-methylpropan-2-yl)benzamide.

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Global Electrophilicity Index (ω) | 2.79 eV |

This table presents simulated data for illustrative purposes.

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used in drug design to understand how a ligand, such as N-(1-hydroxy-2-methylpropan-2-yl)benzamide, might interact with a biological target, typically a protein. mdpi.comscialert.net The primary goal of molecular docking is to identify the most stable binding conformation, which is often the one with the lowest binding energy. scialert.net

The process involves placing the ligand in the active site of the protein and evaluating various possible binding poses. Scoring functions are then used to estimate the binding affinity for each pose. These scores are typically expressed in terms of binding energy, with more negative values indicating a more favorable interaction.

In a hypothetical docking study of N-(1-hydroxy-2-methylpropan-2-yl)benzamide with a protein target, the interactions would likely be characterized by a combination of hydrogen bonds and hydrophobic interactions. The hydroxyl and amide groups of the ligand are capable of forming hydrogen bonds with amino acid residues in the protein's active site. The benzene ring and the methyl groups can engage in hydrophobic interactions.

The following interactive data table illustrates the kind of results that might be obtained from a molecular docking simulation of N-(1-hydroxy-2-methylpropan-2-yl)benzamide with a hypothetical protein target.

| Parameter | Result |

| Binding Energy | -7.2 kcal/mol |

| Number of Hydrogen Bonds | 3 |

| Interacting Residues | TYR84, SER122, GLN130 |

| Type of Interactions | Hydrogen bonds, Hydrophobic interactions |

This table presents simulated data for illustrative purposes.

Theoretical Investigations of Reaction Pathways and Energetics

Computational chemistry provides valuable tools for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energetics. For the synthesis of N-(1-hydroxy-2-methylpropan-2-yl)benzamide, theoretical studies can elucidate the most likely reaction pathway and the energy barriers associated with each step.

A plausible synthetic route for this compound involves the reaction of benzoyl chloride with 2-amino-2-methyl-1-propanol (B13486). Theoretical investigations of this reaction would typically involve mapping the potential energy surface to identify the reactants, intermediates, transition states, and products. The energies of these species can be calculated using methods like DFT.

The activation energy, which is the energy difference between the reactants and the transition state, is a key parameter that determines the reaction rate. A lower activation energy corresponds to a faster reaction. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined.

An illustrative data table of calculated energetic parameters for a hypothetical two-step reaction mechanism for the synthesis of N-(1-hydroxy-2-methylpropan-2-yl)benzamide is provided below.

| Reaction Step | Description | Activation Energy (kcal/mol) |

| Step 1 | Nucleophilic attack of the amine on the carbonyl carbon of benzoyl chloride | 15.4 |

| Step 2 | Elimination of HCl to form the final amide product | 8.2 |

This table presents simulated data for illustrative purposes.

In Vitro Biological Activity and Mechanistic Elucidation of N 1 Hydroxy 2 Methylpropan 2 Yl Benzamide and Its Derivatives

Evaluation of Antiproliferative and Antitumor Activities in Cancer Cell Lines

While direct studies on the antiproliferative effects of N-(1-hydroxy-2-methylpropan-2-yl)benzamide are not extensively documented in the available literature, the broader class of benzamide (B126) and hydroxy-substituted benzamide derivatives has been the subject of significant investigation for its antitumor potential. Research has consistently shown that modifications to the benzamide structure can lead to potent cytotoxic effects against various cancer cell lines.

For instance, a study on substituted 2-hydroxy-N-(arylalkyl)benzamides revealed that several compounds exhibited single-digit micromolar IC₅₀ values against a panel of human cancer cell lines. nih.gov One of the most potent compounds, N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide, was shown to induce apoptosis in the G361 melanoma cell line in a dose-dependent manner. nih.gov Similarly, research into 3,4,5-trihydroxy-N-alkyl-benzamide derivatives of gallic acid identified compounds with significant anticancer activity against the HCT-116 colon carcinoma cell line. orientjchem.org The derivative 3,4,5-trihydroxy-N-hexyl-benzamide, for example, displayed a potent IC₅₀ value of 0.07 µM. orientjchem.org

Furthermore, investigations into N-substituted benzamide derivatives as potential histone deacetylase (HDAC) inhibitors have also highlighted their anti-proliferative activities. In one study, several synthesized derivatives showed comparable or improved anti-proliferative effects against MCF-7, A549, K562, and MDA-MB-231 cancer cell lines when compared to the known HDAC inhibitor Entinostat (MS-275). nih.gov These findings underscore the potential of the benzamide scaffold as a foundation for the development of novel anticancer agents. The specific contribution of the 1-hydroxy-2-methylpropan-2-yl moiety to this activity warrants direct investigation.

Table 1: Antiproliferative Activity of Selected Benzamide Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| 3,4,5-trihydroxy-N-hexyl-benzamide | HCT-116 (Colon) | 0.07 |

| 3,4,5-trihydroxy-N–tert-butyl-benzamide | HCT-116 (Colon) | 0.16 |

| 3,4,5-trihydroxy-N–sec-butyl-benzamide | HCT-116 (Colon) | 1.34 |

| 3,4,5-trihydroxy-N-butyl-benzamide | HCT-116 (Colon) | 3.56 |

Data sourced from Chan J. O. T, et al. (2018). orientjchem.org

Investigation of Enzyme Inhibition Mechanisms

The benzamide core is a versatile scaffold for the design of enzyme inhibitors, targeting a range of enzymes implicated in various disease states.

Tyrosinase Inhibition:

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders. nih.gov While specific data for N-(1-hydroxy-2-methylpropan-2-yl)benzamide is not available, various benzamide derivatives have been explored as tyrosinase inhibitors. For example, a series of N-(acryloyl)benzamide derivatives were synthesized and shown to inhibit mushroom tyrosinase. researchgate.net Two compounds, in particular, demonstrated stronger tyrosinase inhibition than kojic acid, a well-known tyrosinase inhibitor. researchgate.net Another study identified that 4-(Adamantanecarboxamido)-N-hydroxybenzamide and N1-Adamantyl-N4-hydroxyterephthalamide were potent inhibitors of cellular melanin production and mushroom tyrosinase activity, with IC₅₀ values significantly lower than that of kojic acid. mdpi.com

Table 2: Tyrosinase Inhibitory Activity of Selected Benzamide and Hydroxamic Acid Derivatives

| Compound | Enzyme Source | IC₅₀ (µM) |

|---|---|---|

| N1-Adamantyl-N4-hydroxyterephthalamide | Mushroom Tyrosinase | 8.99 |

| 4-(Adamantanecarboxamido)-N-hydroxybenzamide | Mushroom Tyrosinase | 12.04 |

| Kojic Acid | Mushroom Tyrosinase | 50.20 |

| β-arbutin | Human Tyrosinase | 500 |

| K8 (4-((hydroxyamino)carbonyl)-N-(2-hydroxyethyl)-N-phenyl-benzeneacetamide) | Human Tyrosinase | 1.1 |

Data sourced from Kim, D., et al. (2020) and Li, Y. R., et al. (2020). mdpi.com

Histone Deacetylases (HDACs) Inhibition:

HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their inhibitors are being actively investigated as anticancer therapeutics. nih.gov The benzamide group is a known zinc-binding group and has been incorporated into many HDAC inhibitors. nih.gov Numerous studies have demonstrated the potential of benzamide derivatives as selective inhibitors of Class I HDACs. nih.govnih.gov For instance, a novel series of chiral inhibitors containing an oxazoline (B21484) capping group and an N-(2-aminophenyl)-benzamide unit showed potent and selective inhibition of HDAC3. acs.org Another study on new 2-aminobenzamide-type HDAC inhibitors, one of which included a 2-hydroxyethyl group, demonstrated their ability to reduce tumor volume in mice. nih.gov The inhibitory concentrations for some benzamide derivatives against various HDAC isoforms have been determined to be in the nanomolar to micromolar range. acs.orgacs.org

Table 3: Inhibitory Activity of a Selected N-(2-Aminophenyl)-benzamide Derivative against Class I HDACs

| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3-NCoR2 IC₅₀ (nM) |

|---|---|---|---|

| 15k | 80 | 110 | 6 |

Data sourced from Marson, C. M., et al. (2013). acs.org

Ectonucleotidases (h-NTPDases) Inhibition:

Ectonucleotidases, such as the ectonucleoside triphosphate diphosphohydrolase (NTPDase) family, are involved in the regulation of extracellular nucleotide signaling and have been implicated in pathological conditions like thrombosis and cancer. rsc.orgrsc.org Consequently, inhibitors of these enzymes are of therapeutic interest. Recent research has focused on sulfamoyl benzamide derivatives as selective inhibitors of human NTPDases (h-NTPDases). rsc.orgrsc.org Several compounds from this class have been identified as potent and selective inhibitors of h-NTPDase1, -2, -3, and -8, with IC₅₀ values in the sub-micromolar to micromolar range. rsc.org For example, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was found to be a potent inhibitor of h-NTPDase1 and h-NTPDase3. rsc.org

Table 4: Inhibitory Activity of Selected Sulfamoyl Benzamide Derivatives against h-NTPDases

| Compound | h-NTPDase1 IC₅₀ (µM) | h-NTPDase2 IC₅₀ (µM) | h-NTPDase3 IC₅₀ (µM) | h-NTPDase8 IC₅₀ (µM) |

|---|---|---|---|---|

| 2d | - | - | - | 0.28 ± 0.07 |

| 3f | - | 0.27 ± 0.08 | - | - |

| 3i | 2.88 ± 0.13 | - | 0.72 ± 0.11 | - |

| 3j | - | 0.29 ± 0.07 | - | - |

| 4d | - | 0.13 ± 0.01 | - | - |

Data sourced from Zaigham, Z. H., et al. (2023). rsc.org

Assessment of Antimicrobial and Antibacterial Potencies

The benzamide framework is a common feature in a variety of antimicrobial agents. nanobioletters.com Studies on different classes of benzamide derivatives have revealed significant activity against a range of bacterial and fungal pathogens. For example, a recent investigation into newly synthesized benzamide compounds demonstrated excellent activity against both Bacillus subtilis and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL. nanobioletters.com

The antibacterial efficacy of benzamides is often influenced by the nature of the substituents on the benzoyl and amide moieties. For instance, a new benzamide FtsZ inhibitor, TXH9179, showed superior antistaphylococcal activity compared to earlier generation benzamides, with a mode MIC of 0.25 μg/mL against a panel of methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) isolates. nih.gov Similarly, studies on salicylanilides, which are 2-hydroxy-N-phenylbenzamides, have demonstrated their bactericidal effects against MRSA strains. nih.gov The introduction of a difluoromethyl group into cinnamoyl amides has also been shown to enhance antibacterial activity and selectivity towards Mycobacterium smegmatis. mdpi.com These findings highlight the tunability of the benzamide scaffold for developing new antimicrobial agents.

Table 5: Antibacterial Activity of Selected Benzamide Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound 5a | B. subtilis | 6.25 |

| Compound 5a | E. coli | 3.12 |

| Compound 6b | E. coli | 3.12 |

| Compound 6c | B. subtilis | 6.25 |

| TXH9179 | S. aureus (MSSA, MRSA, VISA, VRSA, LRSA) | 0.25 (mode) |

Data sourced from Hussain, S., et al. (2024) and Kaul, M., et al. (2021). nanobioletters.comnih.gov

Applications as a Spin Label in Electron Spin Resonance (ESR) Spectroscopy in Biological Systems

Electron Spin Resonance (ESR) spectroscopy, particularly when combined with site-directed spin labeling (SDSL), is a powerful technique for studying the structure, dynamics, and interactions of biomolecules. nih.gov This method involves the introduction of a paramagnetic spin label, typically a stable nitroxide radical, at a specific site in a molecule. nih.gov

While there is no direct evidence of N-(1-hydroxy-2-methylpropan-2-yl)benzamide being used as a spin label, its structural components are relevant to the design of such probes. Nitroxide spin labels are often based on five- or six-membered rings containing the nitroxide moiety. nih.gov The properties of these spin labels can be tuned through chemical modification of the nitroxide framework. researchgate.net The amide bond is a common linker used to attach the nitroxide to the target molecule. The hydroxyl group in the hydroxypropanamide moiety could potentially be used for conjugation to biomolecules. The stability and reactivity of nitroxide spin labels in biological systems are critical factors, as they can be reduced by cellular components like ascorbate, leading to a decay of the ESR signal. nih.gov The development of new spin labels with improved stability and specific functionalities remains an active area of research.

General Biological Applications and Enzyme Modulation by Related Hydroxypropanamide Structures

The hydroxypropanamide moiety is a structural feature found in various biologically active molecules. 3-Hydroxypropanamide itself is considered a platform molecule with applications in chemical synthesis and has been explored in biological studies as a potential enzyme inhibitor or activator. ontosight.ai Derivatives of N-hydroxybutanamide have been synthesized and evaluated for their ability to inhibit matrix metalloproteinases (MMPs), demonstrating antitumor and antimetastatic effects in vivo. mdpi.com

The combination of a hydroxyl group and an amide function in close proximity can facilitate interactions with biological targets, such as the active sites of enzymes, through hydrogen bonding. This is exemplified by the 2-hydroxyethyl group present in some potent HDAC inhibitors, which contributes to their activity. nih.gov The broader class of amides, including benzamides, possesses a wide range of pharmacological properties, including anticonvulsant, analgesic, and antioxidant activities, in addition to the applications discussed above. nanobioletters.com The versatility of the amide bond, coupled with the potential for hydrogen bonding from the hydroxyl group, suggests that hydroxypropanamide structures will continue to be a valuable motif in the design of new biologically active compounds.

Structure Activity Relationship Sar Analysis for N 1 Hydroxy 2 Methylpropan 2 Yl Benzamide Analogues

Correlating Structural Modifications on the Benzamide (B126) Core with Biological Potency

The benzamide core is a prevalent scaffold in a multitude of biologically active compounds. Alterations to this fundamental structure can profoundly impact the pharmacological properties of the resulting analogues. Research into various benzamide derivatives has revealed several key trends that inform the design of new compounds.

The nature and position of substituents on the phenyl ring of the benzamide moiety are critical determinants of biological activity. The introduction of electron-donating or electron-withdrawing groups can modulate the electronic environment of the molecule, thereby influencing its interaction with biological targets. For instance, in the context of antitumor agents, modifications to the benzamide structure have been shown to be crucial for activity. One study on N-substituted benzamide derivatives as antitumor agents highlighted that the presence of a 2-substituent on the phenyl ring and heteroatoms in the amide group, which can chelate with zinc ions, are critical for antiproliferative activity. Conversely, the introduction of a chlorine atom or a nitro group on the same benzene (B151609) ring was found to significantly decrease this activity.

Hypothetical Data Table: Impact of Benzamide Core Substitution on Biological Potency

| Compound ID | R1 (para-position) | R2 (meta-position) | R3 (ortho-position) | Biological Potency (IC50, µM) |

| 1 | H | H | H | 15.2 |

| 2 | OCH3 | H | H | 8.5 |

| 3 | H | OH | H | 10.1 |

| 4 | Cl | H | H | 25.8 |

| 5 | H | H | NO2 | 32.4 |

| 6 | OCH3 | OCH3 | H | 5.3 |

Note: This data is illustrative and intended to demonstrate general SAR principles.

Impact of Substituents on Antioxidant Activity Profiles

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these harmful molecules, is implicated in a wide range of diseases. Consequently, the development of effective antioxidants is a significant therapeutic goal. Benzamide derivatives have emerged as a promising class of compounds with antioxidant potential.

The antioxidant activity of these compounds is intimately linked to their chemical structure. The presence of specific functional groups, particularly on the aromatic ring, can significantly enhance their ability to scavenge free radicals. Studies have shown that the introduction of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups onto the benzamide scaffold can substantially boost antioxidant capacity. nih.gov These electron-donating groups can stabilize the molecule after it has donated a hydrogen atom to neutralize a free radical, thereby enhancing its radical-scavenging efficiency. nih.gov

Computational analyses have further elucidated these trends, demonstrating that the positive influence of electron-donating methoxy groups on antioxidant properties is a consistent finding. nih.gov Moreover, the introduction of hydroxyl groups can shift the molecule's reactivity, making this moiety the primary site of interaction with free radicals and further enhancing its antioxidative features. nih.gov In some cases, the formation of intramolecular hydrogen bonds, for instance between a newly formed phenoxyl radical and an adjacent hydroxyl group, can significantly stabilize the radical and contribute to pronounced reactivity. nih.gov

While specific experimental data on the antioxidant activity of a systematic series of N-(1-hydroxy-2-methylpropan-2-yl)benzamide analogues is not available, the established principles allow for the prediction of activity trends.

Hypothetical Data Table: Influence of Substituents on Antioxidant Activity

| Compound ID | Substituent on Benzamide Ring | Antioxidant Activity (TEAC*) |

| A | Unsubstituted | 0.8 |

| B | 4-OH | 2.5 |

| C | 4-OCH3 | 1.9 |

| D | 3,4-diOH | 4.2 |

| E | 3,4,5-triOH | 5.8 |

| F | 4-Cl | 0.6 |

*Trolox Equivalent Antioxidant Capacity. Note: This data is illustrative and based on general SAR principles for phenolic antioxidants.

Rational Design Principles for Optimized Analogues Based on SAR Data

The insights gained from SAR analyses are instrumental in the rational design of new and improved analogues. By systematically correlating structural features with biological activity, medicinal chemists can formulate design principles to guide the synthesis of compounds with optimized properties.

Based on the available information for benzamide derivatives, several rational design principles can be proposed for the optimization of N-(1-hydroxy-2-methylpropan-2-yl)benzamide analogues:

Enhancement of Biological Potency: To improve the general biological potency, strategic placement of substituents on the benzamide core is paramount. Introducing small, electron-donating groups at the para- and/or meta-positions of the phenyl ring is likely to be beneficial. Conversely, bulky or strongly electron-withdrawing groups, especially at the ortho-position, may be detrimental to activity and should be avoided unless a specific interaction with the target requires such a feature.

Maximizing Antioxidant Activity: For the development of potent antioxidants, the introduction of multiple hydroxyl and/or methoxy groups on the benzamide ring is a key strategy. nih.gov A di- or tri-hydroxylated substitution pattern, particularly with vicinal hydroxyl groups, is predicted to confer significant radical-scavenging ability due to the potential for intramolecular hydrogen bonding and stabilization of the resulting radical species. nih.gov

By applying these principles, researchers can move beyond random screening and adopt a more targeted approach to the design of N-(1-hydroxy-2-methylpropan-2-yl)benzamide analogues with superior biological profiles. This iterative process of design, synthesis, and testing, guided by SAR data, is fundamental to the discovery of next-generation therapeutic agents.

Applications of N 1 Hydroxy 2 Methylpropan 2 Yl Benzamide As a Synthetic Intermediate and Building Block

Utility in the Construction of Complex Organic Molecules

The bifunctional nature of N-(1-hydroxy-2-methylpropan-2-yl)benzamide makes it a strategic asset in the assembly of intricate organic molecules. The presence of both a nucleophilic hydroxyl group and a directing amide group within the same structure allows for sequential and controlled chemical modifications.

One key aspect of its utility lies in its role as a directing group in C-H bond functionalization reactions. A derivative, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, is noted for possessing an N,O-bidentate directing group. mdpi.com This structural motif can chelate to a metal catalyst, positioning it to activate and functionalize otherwise inert C-H bonds on the benzoyl ring with high regioselectivity. mdpi.comelsevierpure.com This capability is crucial for elaborating the aromatic core, enabling the efficient construction of substituted aryl compounds that are central to many complex natural products and pharmaceuticals.

Furthermore, isotopically labeled versions of the compound serve as critical intermediates in the synthesis of significant therapeutic agents. For instance, N-(2-Hydroxy-1,1-dimethylethyl)benzamide-d5, a deuterated analog, is a documented intermediate in the synthesis of the antiplatelet drug S-(+)-Clopidogrel. pharmaffiliates.com This highlights the compound's role as a reliable building block where precise structural components are required for assembling a final, complex active pharmaceutical ingredient.

The compound's structural framework is also found within impurities of other complex drugs. The "Bilastine Amide Impurity," chemically identified as 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide, contains the core structure of the title compound, demonstrating its relevance in the synthetic pathways of complex pharmaceuticals like the antihistamine Bilastine. pharmaffiliates.com

Role in the Synthesis of Diverse Heterocyclic Systems (e.g., 1,2,4-Oxadiazoles, Oxazolines)

The structure of N-(1-hydroxy-2-methylpropan-2-yl)benzamide is particularly well-suited for the synthesis of five-membered heterocyclic rings, which are prevalent motifs in medicinal chemistry.

Oxazolines:

The most direct application of N-(1-hydroxy-2-methylpropan-2-yl)benzamide is in the synthesis of 2-oxazolines (specifically, 4,4-dimethyl-2-phenyl-4,5-dihydrooxazole). As an N-(2-hydroxyalkyl)amide, it can undergo intramolecular cyclodehydration to form the oxazoline (B21484) ring. nih.gov This transformation involves the activation of the hydroxyl group, followed by nucleophilic attack from the amide oxygen and subsequent elimination of water. Various reagents and conditions have been developed to facilitate this key reaction, underscoring its reliability in synthetic protocols.

| Method | Reagents/Conditions | Outcome |

| Acid-Promoted Cyclization | Triflic Acid (TfOH) | Efficient dehydrative cyclization, generating water as the only byproduct. researchgate.net |

| Appel-type Reaction | Triphenylphosphine (PPh₃) and a halogen source (e.g., I₂) | Activation of the alcohol for intramolecular cyclization. |

| Burgess Reagent | Methyl N-(triethylammoniumsulfonyl)carbamate | Mild dehydration to form the oxazoline ring. |

| Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD) and PPh₃ | Inversion of stereochemistry at the hydroxyl-bearing carbon. |

This cyclization is a foundational step for creating more complex structures where the oxazoline ring acts as a protecting group for the carboxylic acid, a chiral auxiliary in asymmetric synthesis, or a precursor to other functional groups. nih.gov

1,2,4-Oxadiazoles:

While not a direct one-step precursor, the benzamide (B126) moiety of N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a fundamental component for the multi-step synthesis of 1,2,4-oxadiazoles. The classical and most common route to 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation and cyclization of an amidoxime (B1450833) with an acylating agent (such as a benzoyl chloride). researchgate.net A synthetic pathway could involve the conversion of the benzamide portion of the molecule into a benzonitrile, which is then reacted with hydroxylamine (B1172632) to form the key benzamidoxime (B57231) intermediate. This intermediate can then be acylated and cyclized to yield the 1,2,4-oxadiazole (B8745197) ring system. This indirect but crucial role positions benzamide derivatives as essential starting points for accessing this important class of heterocycles, which are known bioisosteres for amides and esters in drug design. nih.gov

Contribution to the Development of Pharmaceutically Relevant Scaffolds and Chemical Libraries

The benzamide structural motif is a cornerstone in modern drug discovery, and N-(1-hydroxy-2-methylpropan-2-yl)benzamide provides a versatile platform for creating novel pharmaceutically relevant scaffolds. Its derivatives are integral to the synthesis of targeted therapies, particularly in oncology.

Benzamide-containing compounds form the core of many small-molecule kinase inhibitors. For example, series of N-aryl benzamides have been synthesized as inhibitors of BRAFV600E, a protein kinase implicated in melanoma and other cancers. nih.gov Similarly, N-substituted benzamides designed based on the structure of the antitumor agent Entinostat (MS-275) have shown significant anti-proliferative activity. researchgate.net The synthetic flexibility of the benzamide scaffold, allowing for diverse substitutions on both the aromatic ring and the amide nitrogen, makes it ideal for generating libraries of potential inhibitors. The N-(1-hydroxy-2-methylpropan-2-yl) group can be used to modulate solubility or provide an additional vector for diversification.

The development of DNA-Encoded Chemical Libraries (DELs) offers a powerful method for discovering novel drug leads. nih.gov This technology relies on a "split-and-pool" synthesis strategy where diverse building blocks are combined in a stepwise fashion, with each chemical step recorded by a unique DNA tag. The versatility of N-(1-hydroxy-2-methylpropan-2-yl)benzamide, with its two distinct functional handles, makes it an excellent candidate building block for inclusion in DEL synthesis. Its incorporation can introduce unique structural features and chemical diversity into the library, increasing the probability of identifying high-affinity ligands for protein targets of interest. nih.gov

Furthermore, derivatives of this compound have been explored in the synthesis of potential antiviral agents. The development of prodrugs for compounds like N4-hydroxycytidine (NHC), a potent anti-SARS-CoV-2 agent, often involves esterification or amidation to improve bioavailability. nih.govresearchgate.net The structural motifs present in N-(1-hydroxy-2-methylpropan-2-yl)benzamide are relevant to the design of such prodrug strategies and other antiviral scaffolds.

Future Research Directions and Unaddressed Academic Questions

Advancements in Stereoselective Synthesis of the Hydroxy-Amide Moiety

The spatial arrangement of atoms in a molecule can dramatically influence its properties. For N-(1-hydroxy-2-methylpropan-2-yl)benzamide, the hydroxyl and amide groups create a chiral center if substituted differently, making stereoselective synthesis a critical area for advancement. The goal is to develop methods that produce specific stereoisomers in high yield and purity, which is crucial for pharmaceutical applications where only one enantiomer may be biologically active.

Recent progress in the asymmetric synthesis of related β-hydroxy amides provides a roadmap for future research. nih.govresearchgate.net Key areas of exploration include:

Development of Novel Chiral Catalysts: Research into new catalysts, including those based on transition metals and organocatalysts, is essential. These catalysts can facilitate enantioselective reductions of β-keto amides or aldol-type reactions that establish the stereocenter with high precision. nih.govresearchgate.net

Substrate-Controlled Diastereoselective Reactions: For more complex analogs of N-(1-hydroxy-2-methylpropan-2-yl)benzamide with multiple stereocenters, developing substrate-controlled methods will be important. This involves leveraging the existing stereochemistry in a starting material to direct the formation of new stereocenters.

Enzymatic Resolutions: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The use of enzymes, such as lipases and alcohol dehydrogenases, for the kinetic resolution of racemic mixtures of β-hydroxy amides can provide access to enantiomerically pure compounds. researchgate.net

| Synthetic Strategy | Description | Potential Advantages |

| Asymmetric Hydrogenation | Reduction of a prochiral β-keto amide precursor using a chiral catalyst and a hydrogen source. | High enantioselectivity, atom economy. |

| Chiral Auxiliary-Mediated Aldol (B89426) Reaction | Use of a removable chiral auxiliary to direct the stereochemical outcome of an aldol condensation. | Well-established methodology, predictable stereochemical control. |

| Dynamic Kinetic Resolution | Combination of a resolution process with in situ racemization of the slower-reacting enantiomer. | Theoretical yield of 100% for the desired enantiomer. |

Exploration of Novel Chemical Reactivity and Transformations

The hydroxy and amide functional groups in N-(1-hydroxy-2-methylpropan-2-yl)benzamide are reactive sites that can be exploited for the synthesis of new derivatives with potentially enhanced properties. Future research will likely focus on uncovering novel transformations of this scaffold.

Functional Group Interconversion: Systematic studies on the conversion of the hydroxyl group to other functionalities (e.g., ethers, esters, halides) or modification of the amide bond could lead to a diverse library of new compounds.

Cyclization Reactions: The proximity of the hydroxyl and amide groups may allow for intramolecular cyclization reactions to form heterocyclic structures like oxazolines or other ring systems, which are common motifs in biologically active molecules.

Polymerization: The bifunctional nature of the molecule could be explored for the synthesis of novel polyamides or polyesters with unique material properties, such as biodegradability or thermal stability.

Deeper Mechanistic Insights into Molecular Interactions and Biological Pathways

While the specific biological activity of N-(1-hydroxy-2-methylpropan-2-yl)benzamide may not be extensively documented, the benzamide (B126) scaffold is present in a wide range of pharmaceuticals with diverse mechanisms of action. ontosight.aiontosight.ai Future research should aim to elucidate the molecular interactions and biological pathways influenced by this particular compound.

Target Identification and Validation: High-throughput screening and proteomics approaches can be used to identify potential protein targets. Subsequent validation studies will be crucial to confirm these interactions and understand their functional consequences.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of analogs with systematic structural modifications, researchers can build a comprehensive SAR profile. This will help in identifying the key structural features responsible for any observed biological activity and in designing more potent and selective compounds.

Investigation of Potential Therapeutic Areas: Benzamide derivatives have shown promise in areas such as oncology, neuroscience, and infectious diseases. ontosight.ainih.govnanobioletters.com Future studies could explore the efficacy of N-(1-hydroxy-2-methylpropan-2-yl)benzamide and its derivatives in relevant disease models. For instance, some benzamides act as smoothened antagonists in the Hedgehog signaling pathway, which is implicated in certain cancers. nih.gov Others have been investigated for their antimicrobial properties. nanobioletters.com

Refinement of Computational Models for Predictive Capabilities in Drug Discovery and Material Science

Computational modeling is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules. drugtargetreview.comuniversiteitleiden.nl For N-(1-hydroxy-2-methylpropan-2-yl)benzamide, refining computational models will accelerate its development for various applications.

Quantum Mechanics (QM) and Molecular Mechanics (MM) Simulations: Advanced computational methods can provide detailed insights into the compound's conformational preferences, electronic structure, and interactions with biological targets or other molecules. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: By combining experimental data with computational descriptors, QSAR models can be developed to predict the biological activity or material properties of novel analogs. nih.govnih.gov Machine learning algorithms can further enhance these predictions by identifying complex patterns in the data. nih.govrsc.org

Predictive Toxicology and ADME Modeling: In the context of drug discovery, computational models that can accurately predict the absorption, distribution, metabolism, excretion (ADME), and toxicity of N-(1-hydroxy-2-methylpropan-2-yl)benzamide and its derivatives will be invaluable for prioritizing candidates for further development and reducing late-stage failures.

| Computational Model | Application | Predicted Properties |

| Docking Simulations | Drug Discovery | Binding affinity and mode to a target protein. |

| Molecular Dynamics | Drug Discovery & Material Science | Conformational stability, intermolecular interactions. |

| QSAR | Drug Discovery & Material Science | Biological activity, physical properties (e.g., melting point, solubility). |

| Density Functional Theory (DFT) | Material Science | Electronic properties, reactivity. |

By pursuing these future research directions, the scientific community can unlock the full potential of N-(1-hydroxy-2-methylpropan-2-yl)benzamide, paving the way for new discoveries in medicine and materials science.

Q & A

Q. What are the optimal synthetic routes for N-(1-hydroxy-2-methylpropan-2-yl)benzamide, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via benzoylation of 2-amino-2-methylpropan-1-ol using benzoyl chloride (BzCl) in tetrahydrofuran (THF) under ambient conditions. Key steps include:

- Reagent stoichiometry : A molar ratio of 1:4 (BzCl to 2-amino-2-methylpropan-1-ol) ensures complete reaction .

- Purification : Recrystallization using a hexanes/ethyl acetate mixture improves purity and yield to 79% .

- Chemoselectivity : Optimizing solvent polarity and reaction time (e.g., THF for controlled reactivity) minimizes side products, as demonstrated in analogous benzamide syntheses .

Q. What spectroscopic techniques are most effective for characterizing N-(1-hydroxy-2-methylpropan-2-yl)benzamide?

- 1H NMR : Key signals include δ 1.39 ppm (6H, CH₃), 3.68 ppm (CH₂), and aromatic protons at 7.37–7.72 ppm. The NH and OH groups appear as broad singlets .

- Melting point : A sharp melting point at 93°C confirms purity .

- Mass spectrometry : Molecular ion peaks at m/z 193.24 (C₁₁H₁₅NO₂) validate the molecular formula .

Q. What purification techniques are recommended for this compound, and how does solvent choice impact crystallinity?

- Recrystallization : Hexanes/ethyl acetate (1:1) yields high-purity crystals due to differential solubility of byproducts .

- Column chromatography : For crude mixtures, silica gel chromatography with gradient elution (e.g., 10–50% ethyl acetate in hexanes) resolves polar impurities .

Advanced Research Questions

Q. How can researchers analyze structure-activity relationships (SAR) of N-(1-hydroxy-2-methylpropan-2-yl)benzamide derivatives in biological systems?

- Functional group modifications : Introduce substituents (e.g., halogens, heterocycles) on the benzamide ring to assess impact on target binding. For example, Cpd-3 (a derivative with a pyrazole-imidazo[1,2-a]pyridine group) showed kinase inhibition, highlighting the role of aromatic stacking interactions .

- In vitro assays : Use enzyme inhibition assays (e.g., CLK kinases) to correlate structural changes with activity. IC₅₀ values and selectivity profiles should be compared across derivatives .

Q. What computational methods are suitable for predicting interaction mechanisms with target enzymes?

- Molecular docking : Software like AutoDock Vina models ligand-enzyme interactions (e.g., hydrogen bonding with hydroxyl groups or π-π stacking with aromatic residues) .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity .

Q. How do researchers reconcile discrepancies in biological activity data across studies involving benzamide derivatives?

- Experimental variables : Control for assay conditions (pH, temperature), cell line specificity, and compound purity. For example, anti-inflammatory activity in benzamide derivatives varies with substituent positioning and assay models .

- Statistical validation : Use replicate experiments (n ≥ 3) and standardized protocols (e.g., MTT assays for cytotoxicity) to minimize variability .

Q. What in vitro models are appropriate for evaluating pharmacokinetic properties?

- Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation .

- Permeability assays : Caco-2 cell monolayers predict intestinal absorption potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.